molecular formula C38H33NO5 B557665 Fmoc-D-Hse(Trt)-OH CAS No. 257886-01-4

Fmoc-D-Hse(Trt)-OH

Cat. No. B557665
M. Wt: 583,7 g/mole
InChI Key: QUTREFXHXPNEJN-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Hse(Trt)-OH is a building block that enables side-chain modification of homoserine serines by Fmoc SPPS . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group to be selectively modified whilst the derivative is attached to the solid support .


Synthesis Analysis

The Trt group can be removed with 1% TFA in dichloromethane (silanes as scavengers) while tBu-type protecting groups stay intact . Resin bound Hse (Trt), Ser (Trt), Thr (Trt), and Tyr (Clt) are versatile building blocks for on-resin side chain modifications, like phosphorylation, sulfonation or PEGylation .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Hse(Trt)-OH is C38H33NO5 . The molecular weight is 583.7 g/mol . The IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .


Chemical Reactions Analysis

The Trt group can be removed with 1% TFA in dichloromethane (silanes as scavengers) while tBu-type protecting groups stay intact . This allows for on-resin side chain modifications, like phosphorylation, sulfonation or PEGylation .


Physical And Chemical Properties Analysis

Fmoc-D-Hse(Trt)-OH has a molecular weight of 583.7 g/mol . Its XLogP3-AA value, which is a measure of how easily a molecule can cross cell membranes, is 7.6 .

Scientific Research Applications

The Fmoc/tBu solid-phase synthesis is a common method used for peptide synthesis in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .

  • Drug Development : Peptides are gaining considerable attention as potential drugs . The ability to synthesize specific peptides using compounds like “Fmoc-D-Hse(Trt)-OH” can aid in the development of new therapeutic agents.

  • Green Chemistry : There are ongoing efforts to make peptide synthesis more environmentally friendly . This includes exploring the use of greener solvents in solid-phase peptide synthesis .

Safety And Hazards

Fmoc-D-Hse(Trt)-OH is intended for R&D use only. It is not advised for medicinal, household or other use .

Future Directions

As a specialty product for proteomics research , Fmoc-D-Hse(Trt)-OH will likely continue to be used in the synthesis of peptides for research purposes. The future directions of this compound will largely depend on the advancements and discoveries in the field of proteomics.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTREFXHXPNEJN-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585041
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Hse(Trt)-OH

CAS RN

257886-01-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KF Dennen - 2002 - digital.wpi.edu
The focus of this research has been toward the synthesis of fluoroionophores for incorporation into bulk optodes for the detection of blood analyte concentrations, such as potassium …
Number of citations: 1 digital.wpi.edu

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